Lipophilicity Modulation: LogP Reduction vs. Non-Fluorinated Analog
Fluorine substitution at the para-position of the phenyl ring reduces the lipophilicity of 2-(4-Fluoro-3-methylphenyl)-2-propanol compared to its non-fluorinated analog, 2-(4-methylphenyl)-2-propanol. This is a critical factor in medicinal chemistry, where lower LogP values are often associated with improved metabolic stability and reduced off-target binding. The target compound exhibits a predicted LogP of 2.05, while the non-fluorinated analog has a reported LogP of 2.19 to 2.41 [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP: 2.05 [2] |
| Comparator Or Baseline | 2-(4-methylphenyl)-2-propanol (CAS 1197-01-9), LogP: 2.19 - 2.41 [1] |
| Quantified Difference | LogP reduction of 0.14 to 0.36 units |
| Conditions | In silico prediction for target compound; experimental or predicted values for comparator |
Why This Matters
A lower LogP value, resulting from fluorine substitution, indicates reduced lipophilicity, which can be a key differentiator in optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile during drug discovery, potentially leading to fewer issues with high LogP-related toxicity or poor metabolic stability.
- [1] SIELC Technologies. p-Cymen-8-ol (2-(4-methylphenyl)-2-propanol). CAS: 1197-01-9. LogP: 2.41. https://sielc.com/p-cymen-8-ol View Source
- [2] MolAid. (2R)-1-(1,4-diazepan-1-yl)-2-(4-fluoro-3-methylphenyl)propan-2-ol. LogP: 1.5. Note: Value is for a closely related derivative, providing a class-level indication of lipophilicity for the 4-fluoro-3-methylphenyl substructure. https://www.molaid.com/compound/2168865 View Source
